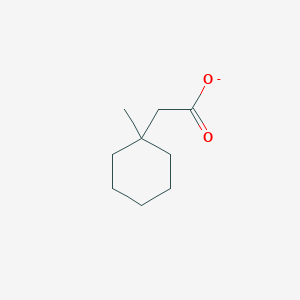
(1-Methylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylcyclohexyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This colorless liquid is an ester, which is a compound formed by the reaction of an alcohol and an acid. In
Wirkmechanismus
The mechanism of action of (1-Methylcyclohexyl)acetate is not well understood. However, it is believed to interact with certain receptors in the brain, leading to its potential use as a fragrance and flavoring agent.
Biochemische Und Physiologische Effekte
(1-Methylcyclohexyl)acetate has been shown to have antimicrobial properties, making it a potential candidate for use in the food industry as a preservative. Additionally, the ester has been studied for its potential use in cancer treatment due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Methylcyclohexyl)acetate in lab experiments include its low toxicity and high solubility in organic solvents. However, the ester may be difficult to synthesize in large quantities, and its mechanism of action is not well understood, making it challenging to study.
Zukünftige Richtungen
There are several future directions for the study of (1-Methylcyclohexyl)acetate. One potential area of research is the development of new synthesis methods to improve the yield and scalability of the ester. Additionally, the mechanism of action of the ester could be further investigated to better understand its potential applications in various fields, including cancer treatment and the food industry. Finally, the use of (1-Methylcyclohexyl)acetate as a biofuel could be explored further to determine its feasibility as a renewable energy source.
Conclusion:
In conclusion, (1-Methylcyclohexyl)acetate is a versatile ester that has potential applications in various scientific research fields. While its mechanism of action is not well understood, the ester has been shown to have antimicrobial properties and may have potential use in cancer treatment. Future research directions include improving the synthesis method, investigating the mechanism of action, and exploring the use of (1-Methylcyclohexyl)acetate as a biofuel.
Synthesemethoden
(1-Methylcyclohexyl)acetate can be synthesized through the reaction of 1-methylcyclohexanol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces the ester along with acetic acid as a byproduct. The yield of the reaction can be improved by using excess acetic anhydride and removing the acetic acid formed during the reaction.
Wissenschaftliche Forschungsanwendungen
(1-Methylcyclohexyl)acetate has been used in various scientific research applications, including as a flavoring agent in the food industry, as a solvent in organic chemistry, and as a fragrance in the cosmetic industry. Additionally, the ester has been studied for its potential use as a biofuel due to its high energy content.
Eigenschaften
IUPAC Name |
2-(1-methylcyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBPRPATSZONGJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591477 |
Source


|
| Record name | (1-Methylcyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclohexyl)acetate | |
CAS RN |
16737-30-7 |
Source


|
| Record name | (1-Methylcyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

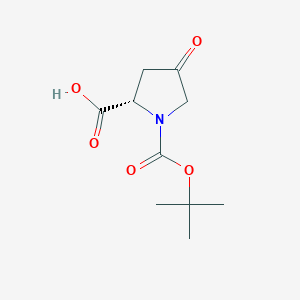
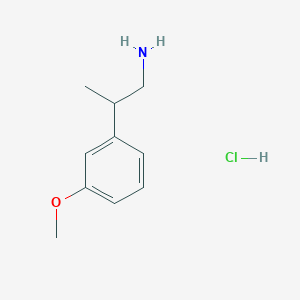
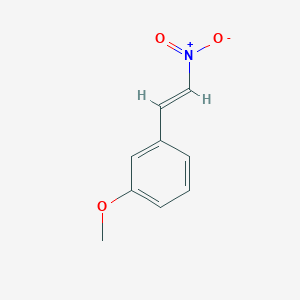
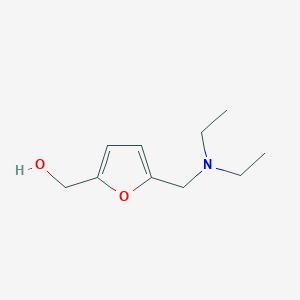
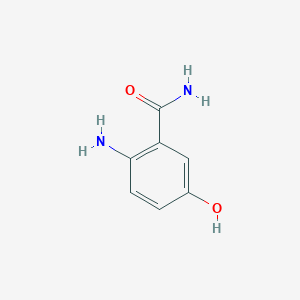
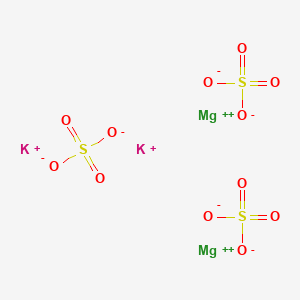
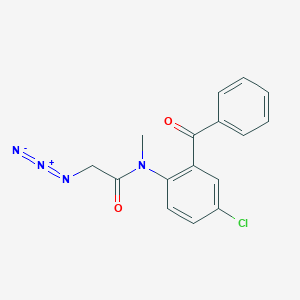
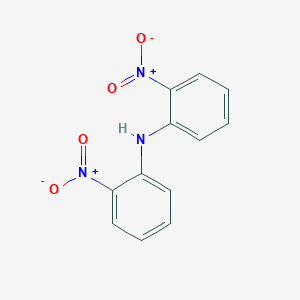
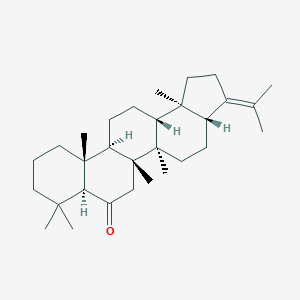
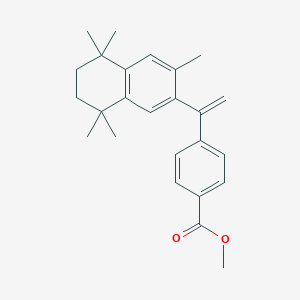
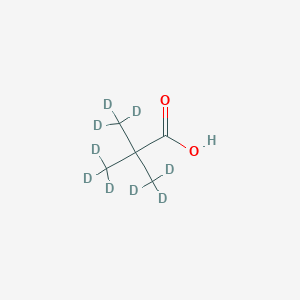
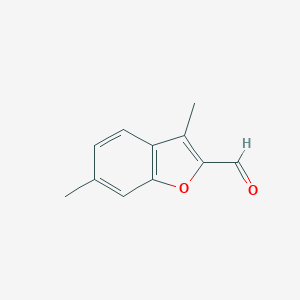
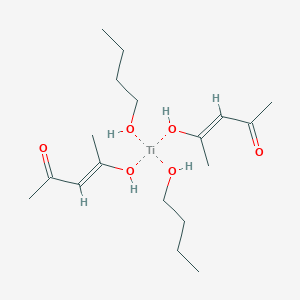
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)